4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-25-15-6-5-14(12-16(15)26-2)18-20-19(27-21-18)13-7-9-22(10-8-13)29(23,24)17-4-3-11-28-17/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEDBQIERFQIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Thienylsulfonyl Group: The thienylsulfonyl group is attached via a sulfonylation reaction, typically using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylsulfonyl group.
Reduction: Reduction reactions may target the oxadiazole ring or the piperidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, making it a candidate for drug development. Its interactions with biological targets are of particular interest.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets may make it useful in treating certain diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Structural Variations and Properties
Analysis :
- The thiophene-2-sulfonyl substituent may improve aqueous solubility relative to non-sulfonylated piperidines, as seen in sulfonamide-containing drugs .
Pyrrolidinone-Oxadiazole Hybrids
Analysis :
- Replacing piperidine with a pyrrolidinone lactam (as in ) introduces a hydrogen-bond-accepting carbonyl group, which could alter bioavailability and target binding compared to the target compound’s fully saturated piperidine.
- The absence of a sulfonyl group in these analogs may reduce membrane permeability compared to the thiophene sulfonyl-containing target .
Sulfonyl-Modified Heterocycles
Analysis :
- The methylsulfonylphenoxy group in adds steric bulk and polarity, which could influence blood-brain barrier penetration relative to the target compound’s thiophene sulfonyl group.
- Ethyl-substituted oxadiazole derivatives (e.g., ) lack aromatic substituents, likely reducing target affinity compared to the dimethoxyphenyl group in the target.
Biological Activity
The compound 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.41 g/mol. The structure incorporates a piperidine ring, an oxadiazole moiety, and a thiophene sulfonyl group, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli. The incorporation of piperidine and thiophene groups in the structure may enhance these effects due to their ability to interact with microbial cell membranes and inhibit essential metabolic pathways .
Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 | Dhumal et al. (2021) |
| Compound B | Escherichia coli | 0.50 | Dhumal et al. (2021) |
| Compound C | Pseudomonas aeruginosa | 0.75 | Desai et al. (2016) |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. In vitro studies demonstrated that compounds with similar structural features induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating the p53 pathway and promoting caspase-3 cleavage . The presence of the oxadiazole ring is critical for binding to specific receptors involved in cancer cell proliferation.
Case Study: Apoptotic Mechanism
In a study involving MCF-7 cells, treatment with an oxadiazole derivative led to increased expression of pro-apoptotic factors and decreased viability of cancer cells. The compound's mechanism was linked to its ability to mimic the action of Tamoxifen, a well-known breast cancer treatment .
Neuroprotective Effects
Emerging research suggests that certain oxadiazole derivatives may possess neuroprotective properties. A study indicated that derivatives with piperidine moieties showed promise in protecting neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of signaling pathways associated with neuronal survival and apoptosis .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for this compound?
- The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using DMF as a solvent at 100–120°C) .
- Sulfonation : Introduction of the thiophene sulfonyl group via sulfonylation reagents (e.g., sulfur trioxide complexes) at controlled temperatures (0–5°C) to prevent side reactions .
- Piperidine functionalization : Coupling the oxadiazole moiety to the piperidine ring using nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
Q. Which analytical techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the aromatic rings and piperidine backbone. For example, the 3,4-dimethoxyphenyl group shows distinct singlet peaks for methoxy protons at ~3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for the oxadiazole and sulfonyl groups .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry; similar compounds (e.g., thiadiazole derivatives) have been structurally confirmed using this method .
Q. What are the primary biological targets of this compound?
- The compound’s sulfonyl and oxadiazole groups suggest potential interactions with:
- Enzymes : Serine proteases or kinases, where the sulfonyl group acts as a hydrogen bond acceptor .
- GPCRs : The piperidine moiety may target neurotransmitter receptors (e.g., dopamine or serotonin receptors) .
- Preliminary studies on analogs indicate inhibitory activity against acetylcholinesterase (IC ~2.5 µM) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in oxadiazole ring formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency compared to non-polar solvents .
- Catalyst screening : Use Lewis acids like ZnCl or Cu(OAc) to accelerate amidoxime cyclization (reported yield improvement: 15–20%) .
- Temperature control : Maintain reflux conditions (100–120°C) for 8–12 hours to minimize byproduct formation .
- Data contradiction : Conflicting reports on the efficacy of microwave-assisted synthesis—some studies show reduced reaction times (2–3 hours), while others report lower yields due to overheating .
Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?
- Metabolic stability assays : Test hepatic microsomal stability to identify rapid degradation pathways (e.g., sulfonyl group oxidation) .
- Pharmacokinetic profiling : Measure plasma protein binding and blood-brain barrier penetration using HPLC-MS. For example, analogs with thiophene sulfonyl groups show 85% plasma protein binding, reducing free drug availability .
- Dose-response recalibration : Adjust in vivo dosing to account for bioavailability limitations observed in pharmacokinetic studies .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., acetylcholinesterase). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites .
- QSAR analysis : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity. For instance, 3,4-dimethoxy substitution improves solubility but may reduce membrane permeability .
- MD simulations : Assess dynamic stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Chromatography becomes impractical at >10 g scales. Switch to recrystallization using ethanol/water mixtures (reported purity: >98%) .
- Byproduct management : Optimize workup protocols to remove unreacted sulfonyl chlorides, which can form toxic impurities .
- Regioselectivity control : Use directing groups (e.g., nitro or methoxy) during heterocycle formation to ensure consistent regiochemistry .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility?
- Solvent screening : Test solubility in DMSO (high), PBS (low), and simulated gastric fluid. Discrepancies arise from aggregation in aqueous buffers, which dynamic light scattering (DLS) can quantify .
- Salt formation : Improve aqueous solubility by synthesizing hydrochloride or sodium salts of the piperidine nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
